Antiviral Potency of ara-Hx vs. ara-A (Vidarabine) Against HSV-1
Arabinosylhypoxanthine (ara-Hx) is 10-fold less potent than vidarabine (ara-A) as a virustatic agent against herpes simplex virus type 1 (HSV-1) in a standardized in vitro assay [1]. This quantitative difference is critical for experimental design, as it confirms ara-Hx is not a simple substitute for ara-A.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC100) for HSV-1 |
|---|---|
| Target Compound Data | 170.4 μg/mL |
| Comparator Or Baseline | Vidarabine (ara-A) at 17.0 μg/mL (in the presence of an adenosine deaminase inhibitor) |
| Quantified Difference | ara-A is 10 times more active |
| Conditions | Vero renal tissue cultures challenged with 50 p.f.u. of HSV-1, incubated at 35°C for 96 hours [1]. |
Why This Matters
This directly impacts experimental design and sourcing decisions, as studies requiring potent anti-HSV activity should prioritize ara-A, while those investigating the metabolite's specific role or synergy require authentic ara-Hx.
- [1] Williams BB, Bailey EJ, Lerner AM. Inhibitory and lethal concentrations of 9-beta-D-arabinofuranosyladenine and its hypoxanthine-derivative versus herpes simplex virus, type 1. J Lab Clin Med. 1977 Apr;89(4):687-91. PMID: 191546. View Source
